3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide
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Overview
Description
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methyl and nitro substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide typically involves the nitration of 3,3’-dimethyl-[2,2’-bipyridine]. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 4 and 4’ positions of the bipyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,3’-dimethyl-4,4’-diamino-[2,2’-bipyridine]1,1’-dioxide.
Substitution: The products vary depending on the substituents introduced, such as alkoxy or amino derivatives.
Scientific Research Applications
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide has several applications in scientific research:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Electrochemistry: Due to its redox-active nature, it is employed in the development of electrochemical sensors and devices.
Mechanism of Action
The mechanism of action of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, where the compound undergoes reversible oxidation and reduction. The nitro groups play a crucial role in the electron transfer processes, making it an effective redox-active ligand .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but lacks the nitro groups, making it less reactive in redox processes.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitro-substituted bipyridine derivative with different substituents and reactivity.
Uniqueness
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and participate in redox processes distinguishes it from other bipyridine derivatives .
Properties
Molecular Formula |
C12H10N4O6 |
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Molecular Weight |
306.23 g/mol |
IUPAC Name |
3-methyl-2-(3-methyl-4-nitro-1-oxidopyridin-2-ylidene)-4-nitropyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H10N4O6/c1-7-9(15(19)20)3-5-13(17)11(7)12-8(2)10(16(21)22)4-6-14(12)18/h3-6H,1-2H3 |
InChI Key |
JPDDXTOBIUUWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN(C1=C2C(=C(C=C[N+]2=O)[N+](=O)[O-])C)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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